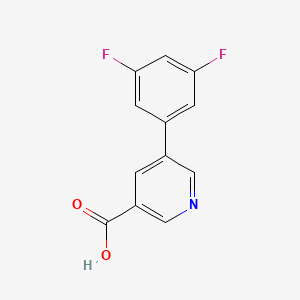

5-(3,5-Difluorophenyl)nicotinic acid

Description

5-(3,5-Difluorophenyl)nicotinic acid is a fluorinated derivative of nicotinic acid (vitamin B3), where a 3,5-difluorophenyl group is attached to the 5-position of the pyridine ring. Nicotinic acid derivatives are critical in medicinal chemistry due to their roles as enzyme inhibitors, receptor modulators, and precursors for bioactive molecules.

Properties

IUPAC Name |

5-(3,5-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-10-2-7(3-11(14)4-10)8-1-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRKREPKVOWPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672964 | |

| Record name | 5-(3,5-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048267-36-2 | |

| Record name | 5-(3,5-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(3,5-Difluorophenyl)nicotinic acid is a derivative of nicotinic acid, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a difluorophenyl group at the 5-position of the nicotinic acid structure. The synthesis typically involves a series of condensation reactions starting from nicotinic acid or its derivatives.

Synthesis Overview :

- Starting Material : Nicotinic acid

- Reagents : 3,5-difluoroaniline, coupling agents (e.g., EDCI), bases (e.g., triethylamine)

- Solvents : Organic solvents like dichloromethane

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Binding : The difluorophenyl group enhances binding affinity through hydrophobic interactions.

- Enzyme Modulation : The compound can influence enzyme activity by forming hydrogen bonds with target proteins.

Antimicrobial Activity

Research has shown that derivatives of nicotinic acid exhibit significant antimicrobial properties. For instance, compounds derived from nicotinic acid have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 7.81 µg/mL |

| Escherichia coli (ESBL) | 15.62 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Nicotinic acid derivatives are also being investigated for their anti-inflammatory properties. The presence of the difluorophenyl group may enhance the compound's ability to modulate inflammatory pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on various nicotinic acid derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial potential against resistant strains . -

Molecular Docking Studies :

Molecular docking studies have been performed to evaluate the binding affinity of this compound to bacterial enzymes. The results indicated favorable interactions that could lead to inhibition of bacterial growth .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling agent-mediated conditions. This reaction is critical for modifying solubility or preparing prodrugs.

| Conditions | Reagents/Catalysts | Product Example | Reference |

|---|---|---|---|

| Acid-catalyzed reflux | H₂SO₄, methanol | Methyl 5-(3,5-difluorophenyl)nicotinate | |

| Coupling agents | EDCI, HOBt, DMF | Benzyl 5-(3,5-difluorophenyl)nicotinate |

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. Alternatively, coupling agents activate the acid as an intermediate oxazolium species for ester formation .

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a key step in drug conjugate synthesis.

Mechanism : Activation of the carboxylic acid via EDCI/HOBt forms an active ester intermediate, which undergoes nucleophilic substitution by the amine .

Electrophilic Aromatic Substitution

The difluorophenyl ring’s electron-withdrawing fluorine substituents direct electrophiles to meta/para positions, though reactivity is reduced compared to non-fluorinated analogs.

| Reaction Type | Conditions | Product Example | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | 3-Nitro-5-(3,5-difluorophenyl)nicotinic acid | |

| Halogenation | Br₂, FeBr₃ | 5-(3,5-Difluoro-4-bromophenyl)nicotinic acid |

Electronic Effects : Fluorine’s -I effect deactivates the ring, requiring vigorous conditions for substitution.

Salt Formation

The carboxylic acid forms salts with bases, enhancing water solubility for pharmacological applications.

| Base | Conditions | Product | Reference |

|---|---|---|---|

| Sodium hydroxide | Aqueous, room temperature | Sodium 5-(3,5-difluorophenyl)nicotinate | |

| Ammonia | Ethanol, reflux | Ammonium 5-(3,5-difluorophenyl)nicotinate |

Nucleophilic Substitution on Pyridine Ring

The pyridine nitrogen activates ortho/para positions for nucleophilic attack under oxidative conditions.

| Reaction Type | Conditions | Product Example | Reference |

|---|---|---|---|

| Cyanide substitution | TMSCN, pyridine N-oxide | 5-(3,5-Difluorophenyl)-2-cyanonictinic acid |

Mechanism : Pyridine N-oxide formation (via mCPBA oxidation) increases ring electrophilicity, enabling cyanide substitution at the ortho position .

Decarboxylation Reactions

Thermal or acidic conditions may induce decarboxylation, though this is less common without activating groups.

| Conditions | Reagents/Catalysts | Product | Reference |

|---|---|---|---|

| Heating (>200°C) | None | 3,5-Difluorobiphenyl |

Cross-Coupling Reactions

The aryl halide-like reactivity of the difluorophenyl group enables participation in palladium-catalyzed couplings.

| Reaction Type | Conditions | Product Example | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME | 5-(3,5-Difluoro-4-biphenyl)nicotinic acid |

Comparison with Similar Compounds

Positional Isomers of Difluorophenyl Nicotinic Acid

The position of fluorine substituents significantly influences physicochemical and biological properties:

Key Observations :

Halogenated Analogs: Fluorine vs. Chlorine

Halogen substitution alters molecular weight, lipophilicity, and toxicity:

Key Observations :

Heterocyclic vs. Phenyl Substituents

Replacing the phenyl group with heterocycles alters aromatic interactions:

Key Observations :

Carboxylic Acid Position: Nicotinic vs. Picolinic Acid

The position of the carboxylic acid group impacts metal chelation and bioactivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.